![molecular formula C10H11ClF3N B109051 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-87-0](/img/structure/B109051.png)
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
The compound is a derivative of tetrahydroisoquinoline with a trifluoromethyl group. Trifluoromethyl groups are commonly introduced to improve the properties of biologically active compounds . N-trifluoromethyl amines and azoles, for instance, have been shown to have excellent aqueous stability, higher lipophilicity, and increased metabolic stability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation reactions often involve the use of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants . Direct trifluoromethylation of various C–H bonds has been demonstrated .Molecular Structure Analysis
The trifluoromethyl group is a functional group with the formula -CF3 . It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethylation reactions often involve the use of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants . Direct trifluoromethylation of various C–H bonds has been demonstrated .Physical And Chemical Properties Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is known to enhance the biological activity and metabolic stability of pharmaceuticals . This compound could be investigated for its potential use in the development of new drugs, particularly those targeting central nervous system disorders due to its structural similarity to known psychoactive compounds.
properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYKKSBELWYSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656818 | |
Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
220247-87-0 | |
Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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